N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is a synthetic organic compound that features both aromatic and heterocyclic components The compound is characterized by the presence of a dimethylphenyl group and a furan ring, connected through an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide typically involves the reaction of 2,5-dimethylaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(furan-2-yl)ethylamine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under an inert atmosphere to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The oxalamide linkage can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution can occur on the dimethylphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the dimethylphenyl ring.
Scientific Research Applications
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The furan ring and oxalamide linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylphenyl)oxalamide
- N-(2-(furan-2-yl)ethyl)oxalamide
- N-(2,5-dimethylphenyl)-N’-(2-(furan-2-yl)ethyl)urea
Uniqueness
N1-(2,5-dimethylphenyl)-N2-(2-(furan-2-yl)ethyl)oxalamide is unique due to the combination of its dimethylphenyl and furan moieties, which impart distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
N'-(2,5-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-5-6-12(2)14(10-11)18-16(20)15(19)17-8-7-13-4-3-9-21-13/h3-6,9-10H,7-8H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHPMLOGILBZCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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